1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl-

Catalog No.
S3394013
CAS No.
156849-43-3
M.F
C9H21NO2Si
M. Wt
203.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethy...

CAS Number

156849-43-3

Product Name

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl-

Molecular Formula

C9H21NO2Si

Molecular Weight

203.35 g/mol

InChI

InChI=1S/C9H21NO2Si/c1-9(2,7-10)5-6-13-8(11-3)12-4/h8H,5-7,10H2,1-4H3

InChI Key

ZXOIDHDCSJGXMN-UHFFFAOYSA-N

SMILES

CC(C)(CC[Si]C(OC)OC)CN

Canonical SMILES

CC(C)(CC[Si]C(OC)OC)CN

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- is a chemical compound characterized by its unique structure, which includes a butanamine backbone modified by dimethoxymethylsilyl and two methyl groups at the second carbon. The molecular formula is C9H23NO2SiC_9H_{23}NO_2Si with a molecular weight of approximately 205.37 g/mol. This compound is notable for its potential applications in various fields including organic synthesis and materials science due to the presence of the silane group, which enhances its reactivity and compatibility with different substrates .

Organic Synthesis:

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl-, also known as TMDO-DMB, finds application as a building block in organic synthesis due to its unique functional group combination. The presence of the primary amine group allows for further functionalization through various coupling reactions, while the dimethoxymethylsilyl group can serve as a protecting group for the amine or a reactive site for further transformations. For instance, research has shown its utility in the synthesis of complex nitrogen-containing heterocycles, which are essential building blocks for various pharmaceuticals and functional materials. Source:

Catalysis:

The dimethoxymethylsilyl group in 1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- can act as a Lewis acid due to the empty p-orbital on the silicon atom. This property enables it to participate in various catalytic processes, such as aldol condensation and Diels-Alder reactions. Studies have explored its potential as a catalyst for the synthesis of diverse organic compounds, including pharmaceuticals and fine chemicals. Source: )

Material Science:

The combination of the amine and silicon-containing groups in 1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- makes it an interesting candidate for material science applications. Research suggests its potential use in the development of new materials with specific properties, such as:

  • Polymers: The molecule can be incorporated into polymer chains, potentially influencing properties like thermal stability, mechanical strength, and self-assembly behavior. Source: )
  • Functional Surfaces: The molecule's ability to interact with various surfaces makes it a potential candidate for modifying surfaces to achieve desired functionalities, such as improved adhesion, wettability, or conductivity.
Typical of amines and silanes:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in reactions with electrophiles.
  • Friedel-Crafts Reactions: The compound can serve as a ligand in Friedel-Crafts alkylation and acylation reactions due to its ability to stabilize carbocations .
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.

Several methods can be employed to synthesize 1-butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl-:

  • Direct Alkylation: Starting from 1-butanamine, the dimethoxymethylsilyl group can be introduced via alkylation with appropriate silylating agents.
  • Hydrosilylation: This method involves the addition of silane compounds across double bonds in alkenes, followed by amination processes.
  • Multi-step Synthesis: A combination of functional group transformations may be used to achieve the desired compound from simpler precursors .

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- has several applications including:

  • Organic Synthesis: Utilized as an intermediate in the production of more complex organic molecules.
  • Catalysis: Acts as a ligand in catalytic processes due to its ability to coordinate with metal centers.
  • Surface Modification: Used in materials science for modifying surfaces to enhance adhesion properties .

Interaction studies involving this compound focus on its reactivity with various substrates and its role in catalysis. Research indicates that compounds containing silane groups often enhance interaction with organic materials, improving binding and stability. Additionally, studies on similar amines suggest that they may interact favorably with biological receptors or enzymes, although specific data for this compound is still emerging .

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1-ButanamineSimple butanamine structureBasic amine without additional functional groups
N,N-DimethylbutylamineDimethyl substitution at nitrogenMore sterically hindered due to bulky groups
1-PentylamineExtended carbon chainLonger alkyl chain influences solubility
4-(Trimethoxysilyl)butylamineTrimethoxy silyl substitutionEnhanced reactivity due to three methoxy groups

The uniqueness of 1-butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- lies in its specific arrangement of functional groups that provide enhanced reactivity and potential applications not fully realized by simpler amines or silanes. Its dual functionality as both an amine and a silane makes it particularly versatile for various chemical applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.134155447 g/mol

Monoisotopic Mass

203.134155447 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-19

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